REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:18])[CH:11]=[C:12]([C:15]([OH:17])=[O:16])O[CH:14]=2)=[CH:5][CH:4]=1.[CH3:21][NH2:22].Cl>>[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:18])[CH:11]=[C:12]([C:15]([OH:17])=[O:16])[N:22]([CH3:21])[CH:14]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1.4627 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC=2C(C=C(OC2)C(=O)O)=O)C=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 15 mL of de-ionized water
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was filtered
|
Type
|
WASH
|
Details
|
washed with water and acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC=2C(C=C(N(C2)C)C(=O)O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.18 mmol | |
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |